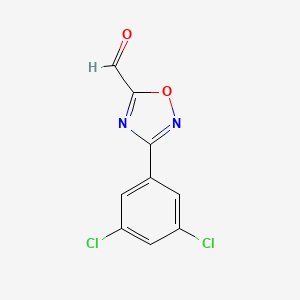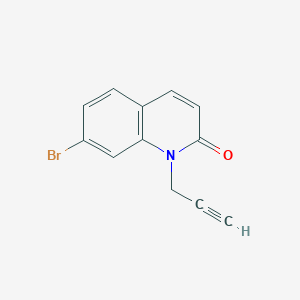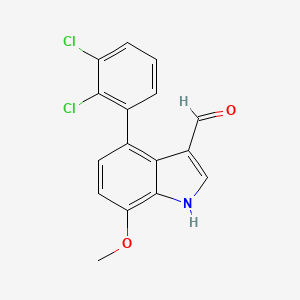
4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-二氯苯基)-7-甲氧基-1H-吲哚-3-甲醛是一种属于吲哚家族的化学化合物。吲哚是杂环芳香族有机化合物,由于存在于许多天然产物和药物中而被广泛研究。该特定化合物以苯环上存在两个氯原子、吲哚环上的甲氧基以及醛官能团为特征。
准备方法
合成路线和反应条件
4-(2,3-二氯苯基)-7-甲氧基-1H-吲哚-3-甲醛的合成通常涉及以下步骤:
起始原料: 合成从 2,3-二氯苯甲醛和 7-甲氧基吲哚开始。
缩合反应: 在氢化钠或碳酸钾等碱的存在下,2,3-二氯苯甲醛与 7-甲氧基吲哚发生缩合反应。
氧化: 然后使用吡啶氯铬酸 (PCC) 等氧化剂将所得中间体氧化,形成最终产物 4-(2,3-二氯苯基)-7-甲氧基-1H-吲哚-3-甲醛。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、用于精确控制反应条件的自动化系统以及高效的纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
4-(2,3-二氯苯基)-7-甲氧基-1H-吲哚-3-甲醛可以进行多种化学反应,包括:
氧化: 可以使用高锰酸钾或三氧化铬等氧化剂将醛基氧化为羧酸。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂将醛基还原为醇。
取代: 通过亲电芳香取代反应,苯环上的氯原子可以被其他官能团取代。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬、吡啶氯铬酸 (PCC)
还原: 硼氢化钠、氢化铝锂
取代: 胺、硫醇或醇盐等亲核试剂
主要产物
氧化: 4-(2,3-二氯苯基)-7-甲氧基-1H-吲哚-3-羧酸
还原: 4-(2,3-二氯苯基)-7-甲氧基-1H-吲哚-3-甲醇
取代: 根据所用亲核试剂的不同,各种取代衍生物
科学研究应用
4-(2,3-二氯苯基)-7-甲氧基-1H-吲哚-3-甲醛在科学研究中有几个应用:
化学: 它被用作合成更复杂有机分子的构建块,以及各种有机反应中的试剂。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。
医药: 正在进行的研究探索它作为开发新药的药物中间体的潜力。
工业: 它用于生产染料、颜料和其他工业化学品。
作用机制
4-(2,3-二氯苯基)-7-甲氧基-1H-吲哚-3-甲醛的作用机制涉及其与特定分子靶标和途径的相互作用:
分子靶标: 该化合物可能与酶、受体或其他蛋白质相互作用,从而导致其活性的调节。
途径: 它可以影响各种生化途径,包括那些参与细胞信号传导、代谢和基因表达的途径。
相似化合物的比较
类似化合物
2,3-二氯苯基哌嗪: 一种具有相似结构特征但具有不同官能团的化合物。
阿立哌唑: 一种含有 2,3-二氯苯基的抗精神病药物。
独特性
4-(2,3-二氯苯基)-7-甲氧基-1H-吲哚-3-甲醛由于其官能团的特定组合而独一无二,这赋予了其独特的化学反应性和潜在的生物活性。它的吲哚核心结构也是使其与其他类似化合物区分开来的关键特征。
属性
分子式 |
C16H11Cl2NO2 |
|---|---|
分子量 |
320.2 g/mol |
IUPAC 名称 |
4-(2,3-dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H11Cl2NO2/c1-21-13-6-5-10(11-3-2-4-12(17)15(11)18)14-9(8-20)7-19-16(13)14/h2-8,19H,1H3 |
InChI 键 |
DTFXGIOVGZSFOE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=C(C=C1)C3=C(C(=CC=C3)Cl)Cl)C(=CN2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


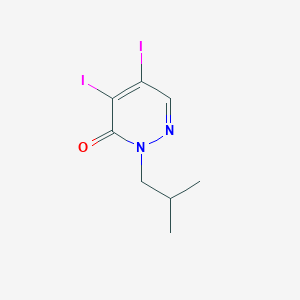
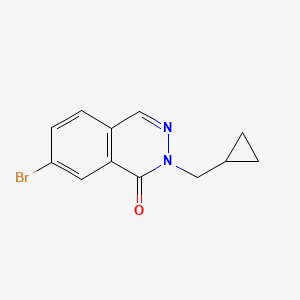

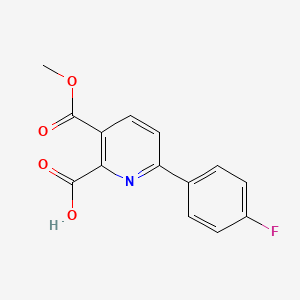
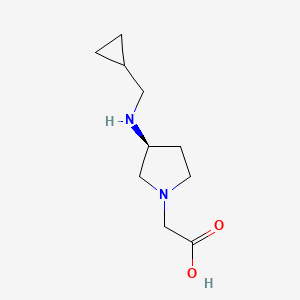
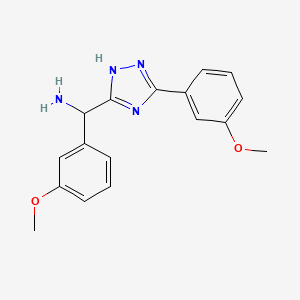
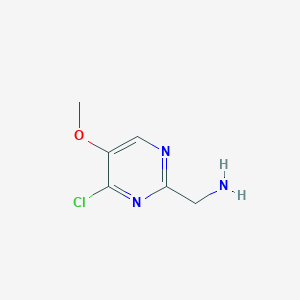

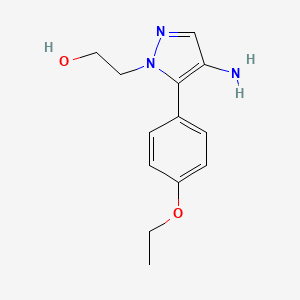
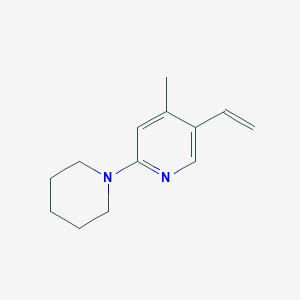
![5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine](/img/structure/B11794927.png)
